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Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364

In-Depth Technical Guide to Niraparib M1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal metabolite of
Niraparib, M1. The document details its chemical properties, metabolic generation, and the
core signaling pathways influenced by its parent compound. It is designed to serve as a
foundational resource for professionals engaged in oncology research and the development of
targeted cancer therapies.

Chemical and Physical Properties of Niraparib M1

Niraparib M1, the primary and inactive carboxylic acid metabolite of Niraparib, is formed
through the hydrolysis of the parent compound. Its key chemical and physical data are

summarized below.

Property Value

Chemical Formula C19H19N302

Molecular Weight 321.37 g/mol
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-

UPAC Name ca[rb([)(xyli)c F;urz)id et

CAS Number 1476777-06-6
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Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which catalyze the
hydrolysis of the amide group to a carboxylic acid, resulting in the formation of M1. This
metabolite can then undergo further glucuronidation.

Carboxylesterases
Niraparib (Hydrolysis) Niraparib M1
(C19H20N40) (C19H19N302)

Click to download full resolution via product page
Caption: Metabolic conversion of Niraparib to its M1 metabolite.

Experimental Protocols

Quantification of Niraparib and M1 in Human Plasma
and Urine via LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Niraparib and
its M1 metabolite in biological matrices.

1. Sample Preparation:

e Plasma: To 100 pL of plasma, add 20 pL of an internal standard solution (e.g., deuterated
Niraparib and M1) and 300 pL of acetonitrile to precipitate proteins. Vortex for 1 minute and
centrifuge at 10,000 x g for 5 minutes.

 Urine: Dilute 50 pL of urine with 450 pL of a 50:50 (v/v) mixture of acetonitrile and methanol.
Add 20 pL of the internal standard solution.

2. Liquid Chromatography:
e Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
e Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.
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e Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
e Flow Rate: 0.4 mL/min.
e Injection Volume: 5 pL.
3. Mass Spectrometry:
« lonization: Electrospray ionization (ESI) in positive mode.
e Detection: Multiple Reaction Monitoring (MRM).
 MRM Transitions:
o Niraparib: m/z 321.2 - 250.1
o Niraparib M1: m/z 322.2 - 251.1
o Internal Standards: Monitor the corresponding mass shifts for the deuterated analogs.
4. Calibration and Quantification:

o Prepare calibration standards and quality control samples in the respective blank matrix
(plasma or urine).

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the concentration.

Carboxylesterase Activity Assay

This fluorometric assay can be used to determine the activity of carboxylesterases, the
enzymes responsible for Niraparib metabolism to M1.

1. Reagent Preparation:
o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Substrate Solution: A suitable fluorogenic carboxylesterase substrate (e.g., fluorescein
diacetate) dissolved in DMSO.
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e Enzyme Solution: Liver microsomes or purified carboxylesterase.
2. Assay Procedure:

o To a 96-well plate, add 50 pL of the enzyme solution.

« Initiate the reaction by adding 50 pL of the substrate solution.
 Incubate at 37°C, protected from light.

o Measurement: Read the fluorescence intensity at appropriate excitation and emission
wavelengths (e.g., EX/Em = 490/525 nm for fluorescein) every minute for 30 minutes.

3. Data Analysis:

o Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus
time plot.

o Enzyme activity is expressed as the amount of substrate hydrolyzed per minute per milligram
of protein.

Signaling Pathway: DNA Damage Response and
PARP Inhibition

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and
PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).
Inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs, which, upon
DNA replication, are converted to more lethal double-strand breaks (DSBSs). In cells with
deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2
mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell
death, a concept known as synthetic lethality.

The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions
and orchestrates a response involving cell cycle arrest and DNA repair. The key kinases in this
pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-
related), which are activated by DSBs and SSBs, respectively. They, in turn, activate

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest and allowing time
for DNA repair.

DNA Damage
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Caption: The DNA Damage Response pathway and the mechanism of action of Niraparib.

 To cite this document: BenchChem. [Niraparib M1 chemical formula and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139364#niraparib-m1-chemical-formula-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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